2-((1-(2-Methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Description
- A 2,5-dioxopyrrolidin-3-yl core (a cyclic diketone).
- A thioether linkage connecting the pyrrolidine ring to a benzoic acid moiety.
- A 2-methyl-5-nitrophenyl substituent attached to the pyrrolidine nitrogen.
This architecture combines electron-withdrawing (nitro, carbonyl) and polar (carboxylic acid) groups, likely influencing solubility, stability, and reactivity.
Properties
IUPAC Name |
2-[1-(2-methyl-5-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-7-11(20(25)26)8-13(10)19-16(21)9-15(17(19)22)27-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHMXIYRMPRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights three structurally related compounds (11a, 11b, 12) from a 2015 synthesis study . Key comparisons are summarized below:
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrrolidine-2,5-dione | 2-Methyl-5-nitrophenyl, benzoic acid | Nitro, carboxylic acid, thioether |
| 11a | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene, methylfuran | Nitrile, carbonyl, methyl |
| 11b | Thiazolo[3,2-a]pyrimidine | 4-Cyanobenzylidene, methylfuran | Nitrile, carbonyl |
| 12 | Pyrimido[2,1-b]quinazoline | 5-Methylfuran, anthranilic acid-derived | Nitrile, carbonyl, NH |
Table 2: Physical and Spectroscopic Properties
| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | IR (cm⁻¹) Notable Peaks | Molecular Weight |
|---|---|---|---|---|---|
| 11a | 68 | 243–246 | C₂₀H₁₀N₄O₃S | 3,436 (NH), 2,219 (CN) | 386 |
| 11b | 68 | 213–215 | C₂₂H₁₇N₃O₃S | 3,423 (NH), 2,209 (CN) | 403 |
| 12 | 57 | 268–269 | C₁₇H₁₀N₄O₃ | 3,217 (NH), 2,220 (CN) | 318 |
| Target* | N/A | N/A | C₁₉H₁₆N₂O₆S | Hypothetical: ~3,000 (COOH), ~1,520 (NO₂) | 400 (estimated) |
*Target compound data inferred structurally; experimental values unavailable in evidence.
Key Findings from Comparison
Structural Complexity :
- The target compound’s pyrrolidine-2,5-dione core is simpler than the fused heterocycles in 11a, 11b, and 12 (thiazolo-pyrimidine, pyrimido-quinazoline) . This may enhance synthetic accessibility but reduce ring strain-related reactivity.
The nitro substituent in the target is absent in the compared compounds, suggesting distinct electronic profiles (e.g., stronger electron-withdrawing effects).
Synthetic Yields :
- Yields for 11a and 11b (68%) exceed that of 12 (57%), possibly due to steric hindrance in the quinazoline formation . The target’s synthesis (unreported) may face challenges in coupling the bulky 2-methyl-5-nitrophenyl group.
Thermal Stability :
- Compound 12 has the highest melting point (268–269°C), likely due to extended π-conjugation in the pyrimido-quinazoline system. The target’s melting point is unreported but may be lower due to flexible thioether linkages.
Spectroscopic Signatures :
- The target’s IR spectrum would differ markedly from 11a/b/12, with strong O-H stretching (~3,000 cm⁻¹) and nitro symmetric/asymmetric stretches (~1,520/1,350 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
